6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid
Description
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a tert-butoxycarbonyl (Boc)-protected amino propoxy group
Properties
CAS No. |
2763749-46-6 |
|---|---|
Molecular Formula |
C14H20N2O5 |
Molecular Weight |
296.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide as a reagent.
Attachment of the Propoxy Group: The propoxy group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyridine ring is replaced by the propoxy group.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as carboxylates.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Deprotection of the Boc group typically involves acidic conditions using reagents like trifluoroacetic acid (TFA).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield carboxylates, while reduction can yield alcohols or aldehydes.
Scientific Research Applications
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid depends on its specific application. In biochemical assays, the compound may interact with enzymes or receptors, influencing their activity. The Boc-protected amino group can be deprotected to yield a free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-3-carboxylic acid: Similar structure but with the carboxylic acid group at a different position on the pyridine ring.
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-5-carboxylic acid: Isomer with the carboxylic acid group at the 5-position.
Uniqueness
The uniqueness of 6-(3-{[(tert-butoxy)carbonyl]amino}propoxy)pyridine-2-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthesis and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
